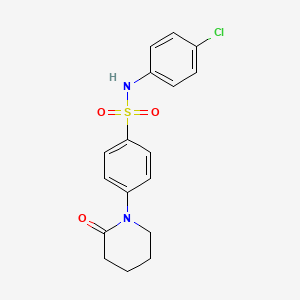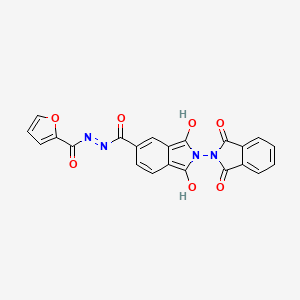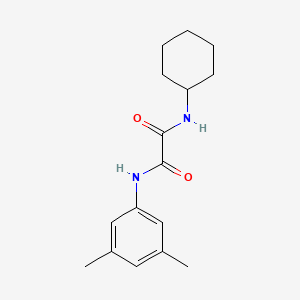![molecular formula C17H19ClO3 B5133495 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as ICI 118,551, is a synthetic compound that belongs to the family of selective beta-2 adrenergic receptor antagonists. This compound has been widely used in scientific research to study the biochemical and physiological effects of beta-2 adrenergic receptor inhibition.
作用机制
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 acts as a selective antagonist of beta-2 adrenergic receptors, which are G protein-coupled receptors that are primarily located in the lungs, heart, and skeletal muscle. The binding of beta-2 adrenergic agonists to these receptors leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP, which mediates various physiological effects. 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 binds to beta-2 adrenergic receptors and prevents the binding of agonists, thereby inhibiting the downstream effects of cyclic AMP.
Biochemical and Physiological Effects:
The inhibition of beta-2 adrenergic receptors by 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has several biochemical and physiological effects. In the lungs, 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 inhibits the relaxation of airway smooth muscle, which is mediated by beta-2 adrenergic receptors. In the heart, 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 reduces the contractility and heart rate, which are also regulated by beta-2 adrenergic receptors. In addition, 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has been shown to inhibit insulin secretion and lipid metabolism, which are also regulated by beta-2 adrenergic receptors.
实验室实验的优点和局限性
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has several advantages for lab experiments, including its high selectivity and potency for beta-2 adrenergic receptors. Additionally, 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has been extensively characterized in various in vitro and in vivo models, making it a well-established tool for studying the role of beta-2 adrenergic receptors. However, one limitation of 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 is its potential for off-target effects, as it may also bind to other receptors or enzymes at high concentrations.
未来方向
There are several potential future directions for research on 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 and beta-2 adrenergic receptors. One area of interest is the role of beta-2 adrenergic receptors in cancer progression, as these receptors have been implicated in various aspects of tumor growth and metastasis. Additionally, there is growing interest in the development of beta-2 adrenergic receptor agonists and antagonists for the treatment of obesity, diabetes, and other metabolic disorders. Finally, the development of novel tools for studying beta-2 adrenergic receptor signaling, such as biosensors and optogenetic approaches, may also provide new insights into the physiological and pathological roles of these receptors.
合成方法
The synthesis of 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 involves several steps, starting with the reaction of 2-chlorophenol with propylene oxide to produce 3-(2-chlorophenoxy)propanol. This intermediate is then reacted with 2-methoxy-4-methylbenzyl chloride in the presence of a base to yield 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has been extensively used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. This compound has been used to investigate the effect of beta-2 adrenergic receptor inhibition on cardiac function, airway smooth muscle contraction, and glucose metabolism. Additionally, 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has been used to study the role of beta-2 adrenergic receptors in the regulation of insulin secretion and lipid metabolism.
属性
IUPAC Name |
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-8-9-16(17(12-13)19-2)21-11-5-10-20-15-7-4-3-6-14(15)18/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSLKSIRFKMMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133417.png)
![N-cyclopentyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5133423.png)

![2-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol](/img/structure/B5133444.png)

![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)
![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5133484.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)

![methyl 4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B5133521.png)
